tert-butylN-[(1s,3s)-3-(cyanomethyl)cyclobutyl]carbamate,cis
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Overview
Description
tert-butylN-[(1s,3s)-3-(cyanomethyl)cyclobutyl]carbamate,cis: is a chemical compound with the molecular formula C11H18N2O2. It is used in various scientific research applications due to its unique structure and properties. The compound is characterized by a tert-butyl carbamate group attached to a cyclobutyl ring with a cyanomethyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butylN-[(1s,3s)-3-(cyanomethyl)cyclobutyl]carbamate,cis typically involves the reaction of tert-butyl carbamate with a cyclobutyl derivative. One common method includes the use of tert-butyl carbamate and 3-(cyanomethyl)cyclobutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to ensure efficiency and consistency .
Chemical Reactions Analysis
Types of Reactions: tert-butylN-[(1s,3s)-3-(cyanomethyl)cyclobutyl]carbamate,cis undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted carbamates.
Scientific Research Applications
Chemistry: tert-butylN-[(1s,3s)-3-(cyanomethyl)cyclobutyl]carbamate,cis is used as an intermediate in organic synthesis. It is employed in the preparation of various pharmaceuticals and agrochemicals .
Biology: In biological research, the compound is used to study enzyme interactions and protein modifications. It serves as a probe to investigate the activity of specific enzymes .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of tert-butylN-[(1s,3s)-3-(cyanomethyl)cyclobutyl]carbamate,cis involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist .
Comparison with Similar Compounds
- tert-butyl N-[3-(methylamino)cyclobutyl]carbamate
- tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate
- tert-butyl N-[3-(2-oxoethyl)cyclobutyl]carbamate
Comparison: tert-butylN-[(1s,3s)-3-(cyanomethyl)cyclobutyl]carbamate,cis is unique due to the presence of the cyanomethyl group, which imparts distinct reactivity and properties compared to its analogs. The cyanomethyl group enhances the compound’s ability to participate in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
tert-butyl N-[3-(cyanomethyl)cyclobutyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-11(2,3)15-10(14)13-9-6-8(7-9)4-5-12/h8-9H,4,6-7H2,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGRMLTVZKMRNRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1)CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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